![molecular formula C22H30N4O4S B2946709 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1428352-65-1](/img/structure/B2946709.png)
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, also known as BPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPU is a urea-based compound that has been shown to have promising effects on various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase. This compound also inhibits the expression of various proteins that are involved in cell proliferation and angiogenesis. Additionally, this compound has been found to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, this compound has been found to have neuroprotective effects and can prevent cognitive decline in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized with high yield and purity. This compound also has a low toxicity profile and can be easily administered to animals. However, this compound also has limitations for lab experiments. This compound has poor solubility in water, which can limit its bioavailability. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to optimize the synthesis method of this compound to increase its yield and purity. Additionally, future research can focus on improving the bioavailability of this compound by developing novel drug delivery systems. Finally, future research can investigate the potential of this compound as a tool for studying various biochemical and physiological processes.
Synthesis Methods
The synthesis of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a complex process that involves multiple steps. The first step involves the reaction of 4-butoxyphenyl isocyanate with piperidine-4-carboxylic acid to form the corresponding urea derivative. The second step involves the reaction of this derivative with 3-pyridinesulfonyl chloride to form the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to increase its yield and purity.
Scientific Research Applications
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, this compound has been found to have neuroprotective effects and can prevent cognitive decline in Alzheimer's disease.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-2-3-15-30-20-8-6-19(7-9-20)25-22(27)24-16-18-10-13-26(14-11-18)31(28,29)21-5-4-12-23-17-21/h4-9,12,17-18H,2-3,10-11,13-16H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWXVQACAGCJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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